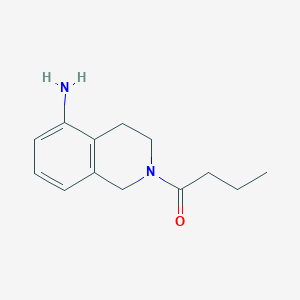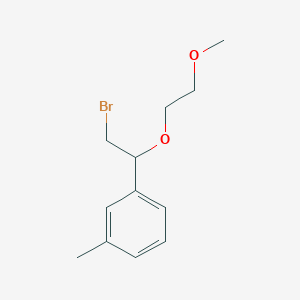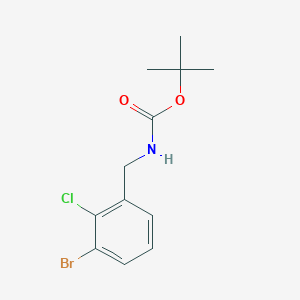
Tert-butyl 3-bromo-2-chlorobenzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.
Oxidation: Products include phenols, quinones, and other oxidized derivatives.
Reduction: Products include reduced phenyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate involves its interaction with biological molecules such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl bromoacetate
- 3-(Boc-amino)propyl bromide
Uniqueness
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potency and selectivity in various applications compared to other similar compounds .
属性
分子式 |
C12H15BrClNO2 |
|---|---|
分子量 |
320.61 g/mol |
IUPAC 名称 |
tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI 键 |
LMFTZIRFDUPXDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


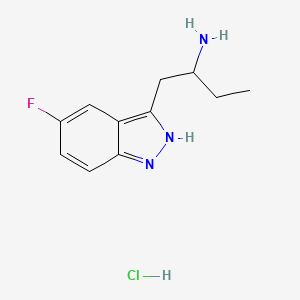
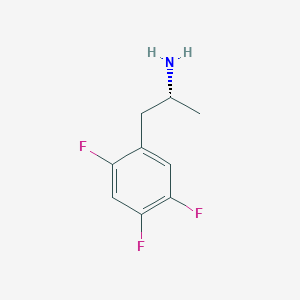
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
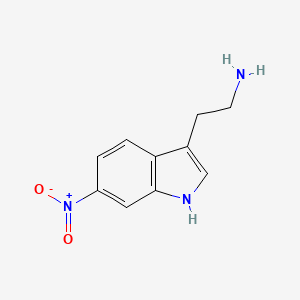
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
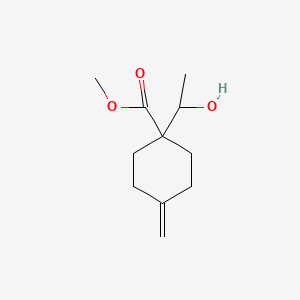
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
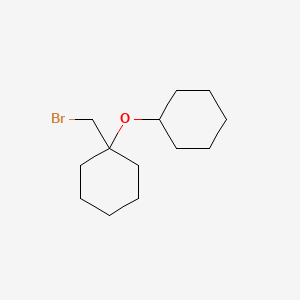
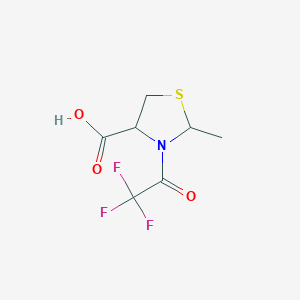
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

